Ethyl 4-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate
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Description
Ethyl 4-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C18H21FN6O4S2 and its molecular weight is 468.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to targetPeroxisome Proliferator-Activated Receptors (PPARs) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms.
Mode of Action
Compounds with similar structures have been found to act asagonists to PPARs . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, the compound may bind to the PPARs and induce a conformational change, leading to the activation of these receptors.
Biochemical Pathways
gene expression , and their activation can lead to a variety of downstream effects. These effects can include changes in the regulation of lipid metabolism, inflammation, and cell proliferation .
Result of Action
The activation of ppars can lead to a variety of cellular responses, including changes in lipid metabolism, inflammation, and cell proliferation .
Properties
IUPAC Name |
ethyl 4-[2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN6O4S2/c1-2-29-18(28)25-9-7-24(8-10-25)14(26)11-30-17-23-22-16(31-17)21-15(27)20-13-5-3-12(19)4-6-13/h3-6H,2,7-11H2,1H3,(H2,20,21,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPXZZLIPFRLRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN6O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.